molecular formula C12H13N5 B1500094 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C CAS No. 210100-53-1

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C

Cat. No.: B1500094
CAS No.: 210100-53-1
M. Wt: 229.26 g/mol
InChI Key: JFQHIQJNQCWLNR-HVRMQOCCSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated radiolabeled compound with distinct chemical characteristics that facilitate its use in advanced analytical applications. The compound possesses the Chemical Abstracts Service registry number 210100-53-1, distinguishing it from its non-radiolabeled counterpart which bears the registry number 92180-79-5. The molecular formula C₁₁¹⁴CH₁₃N₅ reflects the specific incorporation of carbon-14 at the designated position, resulting in a molecular weight of 229.26 atomic mass units compared to 227.27 for the unlabeled version.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound also known by the synonym 3,7,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine-2-14C. This naming convention precisely indicates the positioning of the three methyl substituents at positions 3, 7, and 8 of the quinoxaline ring system, while the amino group occupies position 2 where the carbon-14 isotope has been incorporated. The compound belongs to the broader classification of quinoxalines, which are characterized by a bicyclic heterocycle comprising a benzene ring fused to a pyrazine ring.

The structural complexity of this compound is evidenced by its classification within multiple chemical categories. Research chemical suppliers categorize it under isotope labeled compounds and mutagenesis research chemicals, reflecting its dual nature as both a radiotracer and a biologically active molecule. The compound maintains greater than 95% purity in commercial preparations, ensuring reliability in quantitative analytical applications. The incorporation of the carbon-14 isotope specifically at the 2-position of the imidazole ring system enables precise tracking of the compound's metabolic fate while preserving its inherent biological activity.

Table 1: Chemical Properties of this compound

Property Value Reference
CAS Number 210100-53-1
Molecular Formula C₁₁¹⁴CH₁₃N₅
Molecular Weight 229.26 g/mol
Purity >95%
Chemical Class Quinoxalines
Research Category Isotope Labeled Compounds, Mutagenesis Research

Historical Context in Heterocyclic Amine Research

The discovery and characterization of heterocyclic amines emerged as a significant milestone in food safety and carcinogenesis research during the late twentieth century. The scientific investigation of these compounds began in earnest following the recognition that cancer-causing substances could be formed during routine food preparation processes, particularly in cooked meats. In 1977, researchers first identified cancer-causing compounds in smoked and burned foods, leading to the systematic exploration of mutagenic heterocyclic amines.

The specific compound 2-amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline was first characterized when researchers heated a mixture of creatinine, glycine, and glucose at 128 degrees Celsius for two hours in diethylene glycol containing 14% water. This experimental work revealed the formation of two distinct mutagens, with one being identified as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline responsible for 90% of the mutagenicity, while the other was characterized as the novel compound 2-amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline. The ultraviolet absorption, mass spectrometry, and nuclear magnetic resonance spectra provided definitive structural confirmation of this newly identified mutagenic compound.

The development of analytical methods for heterocyclic amine detection coincided with advances in mass spectrometry and chromatographic techniques. Early research established that more than 20 compounds fall into the category of heterocyclic amines, with systematic studies revealing their potent mutagenic properties. The discovery that 2-amino-3,4-dimethylimidazo[4,5-f]quinoline is almost 24 times more carcinogenic than aflatoxin, a well-known carcinogen produced by mold, underscored the significance of these compounds in human health research.

Research into heterocyclic amines expanded significantly following the identification of these compounds in the human diet. Studies in the 1990s demonstrated the presence of mutagenic heterocyclic amines in urine samples of healthy volunteers consuming normal diets, providing direct evidence of human exposure to these compounds. Quantitative analysis revealed that humans are continuously exposed to heterocyclic amines derived from food, with daily exposures estimated in the microgram range. These findings established the foundation for developing radiolabeled versions of these compounds to enable precise tracking of their metabolic behavior in biological systems.

Table 2: Historical Milestones in Heterocyclic Amine Research

Year Milestone Significance
1977 First identification of carcinogens in cooked foods Initiated systematic study of food-derived mutagens
1980s Discovery of multiple heterocyclic amine structures Established structural diversity of food mutagens
1990s Detection in human urine samples Confirmed human dietary exposure
1993 Characterization of 2-amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline Identified novel mutagenic compound

Role of Radiolabeling in Pharmacokinetic and Toxicological Studies

Carbon-14 radiolabeling has emerged as an indispensable technique for investigating the pharmacokinetic and metabolic behavior of heterocyclic amines in biological systems. The incorporation of carbon-14 into 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline enables researchers to track the compound's absorption, distribution, metabolism, and excretion with exceptional precision and sensitivity. The radioactive isotope carbon-14 possesses a half-life of 5,730 years and decays through beta emission, making it an ideal tracer for long-term metabolic studies.

The application of carbon-14 labeling in heterocyclic amine research has been revolutionized by the development of accelerator mass spectrometry technology. This analytical technique achieves sensitivity at the attomole level, representing a 1,000-fold improvement in detection capability compared to traditional liquid scintillation counting methods. Accelerator mass spectrometry measures the carbon-14 to carbon-12 ratio rather than radioactive decay, enabling the analysis of samples containing only milligrams of carbon with measurement times of 5-10 minutes compared to over 48 hours required for conventional methods.

The practical implementation of carbon-14 labeled heterocyclic amines in research applications involves careful consideration of dosing strategies to achieve optimal detection while maintaining physiologically relevant conditions. Studies utilizing carbon-14 labeled nutrients and food components typically employ doses ranging from 36 to 100 nanocuries, which fall well within the optimal working range of 0.01 to 100 Modern units for accelerator mass spectrometry analysis. These dose levels enable researchers to conduct physiological-based pharmacokinetic studies while administering amounts significantly smaller than therapeutic doses, often representing ratios of 1/1812 or less compared to recommended dietary allowances.

Recent advances in carbon-14 analytical methodology have enabled researchers to investigate the microbial transformation of heterocyclic amines within the human gastrointestinal tract. Studies have demonstrated that specific gut bacteria, including Eubacterium hallii, Lactobacillus reuteri, and Lactobacillus rossiae, can metabolically transform 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline through conjugation reactions involving activated glycerol. The formation of microbial metabolites results in compounds with altered toxicological profiles, with mutagenic activity reduced to 3-26% of the parent compound. These findings illustrate the critical importance of radiolabeled tracers in elucidating complex metabolic pathways that influence the biological fate of dietary carcinogens.

Table 3: Analytical Performance of Carbon-14 Labeling Methods

Method Sample Size Analysis Time Sensitivity Precision
Liquid Scintillation Counting Gram-sized >48 hours Standard ≤1%
Accelerator Mass Spectrometry ≤Milligram 5-10 minutes 1000x improved ≈1%

The integration of carbon-14 labeling with advanced analytical techniques has enabled comprehensive investigation of heterocyclic amine metabolism across multiple biological matrices. Research studies have successfully tracked carbon-14 labeled compounds in plasma, urine, and fecal samples, providing detailed insights into absorption efficiency, tissue distribution, and elimination pathways. The ability to measure carbon-14 levels in biological samples containing as little as 1 milligram of carbon has opened new possibilities for investigating the long-term fate of these compounds in living systems while minimizing radiation exposure to research subjects.

Properties

IUPAC Name

3,7,8-trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHIQJNQCWLNR-HVRMQOCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=[14C](N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661785
Record name 3,7,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210100-53-1
Record name 3,7,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 4-fluoro-o-phenylenediamine

  • Starting material: 4-fluoro-o-phenylenediamine.
  • Key steps: Formation of the quinoxaline ring followed by cyclization with [14C]cyanogen bromide.
  • Labeling: The 14C isotope is introduced in the final cyclization step, ensuring high specific activity.
  • Yield: Approximately 21% overall yield reported.
  • Notes: The 3,7-dimethyl isomer can appear as a minor by-product, requiring chromatographic separation.

Alternative Synthesis from p-fluoroaniline

  • Starting material: p-fluoroaniline.
  • Advantages: Avoids the need for isomer separation.
  • Disadvantages: Lower overall yield compared to the 4-fluoro-o-phenylenediamine route.

Detailed Synthetic Procedure

Formation of the Imidazoquinoxaline Core

  • The imidazoquinoxaline core is typically constructed via condensation reactions involving substituted o-phenylenediamines and methylated precursors.
  • Heating mixtures of creatinine, glycine, and glucose in diethylene glycol with water can produce mutagenic compounds including 7,8-DiMeIQx, but for labeled synthesis, chemical synthesis is preferred for purity and isotope incorporation.

Regiospecific Synthesis and Isomer Control

  • The synthesis of methylated imidazoquinoxalines requires control over regioisomer formation to ensure the correct substitution pattern (3,7,8-trimethyl).
  • A photodehydrohalogenative cyclization of substituted pyrazinylimidazolylethylene intermediates derived from pyrazine and imidazole precursors allows for regiospecific synthesis.
  • This method provides versatility in substitution patterns and total regioisomeric control, enabling the preparation of all methylated IQx analogues including the 3,7,8-trimethyl derivative.

Summary of Key Data

Step Description Notes
Starting material 4-fluoro-o-phenylenediamine or p-fluoroaniline 4-fluoro-o-phenylenediamine preferred for yield
Core construction Condensation and cyclization to form imidazoquinoxaline Chemical synthesis preferred over thermal food model
14C Label introduction Cyclization with [14C]cyanogen bromide Last step to ensure isotope incorporation
Yield ~21% overall yield Minor isomer by-products possible
Regioselectivity control Photodehydrohalogenative cyclization of pyrazinylimidazolylethylene intermediates Allows precise methyl substitution

Research Findings and Analytical Confirmation

  • The synthesized 7,8-DiMeIQx was confirmed by UV absorption, mass spectrometry, and NMR spectroscopy, matching the properties of the compound formed in heated food models.
  • The 14C-labeled compound retains mutagenic activity, making it suitable for biological assays.
  • The regiospecific synthesis ensures unambiguous structural assignment, critical for structure-activity relationship studies.

Chemical Reactions Analysis

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mutagenesis and Carcinogenesis Research

2-Amino-TMQ is recognized as a potent mutagen and has been extensively studied for its role in the formation of DNA adducts. These adducts are critical for understanding how certain compounds can lead to mutations and cancer.

Case Studies

  • A study demonstrated that 2-Amino-TMQ induces mutations in bacterial systems, indicating its potential as a model for assessing mutagenic properties of foodborne carcinogens .
  • Another investigation highlighted the compound's ability to form DNA adducts in vivo, which is essential for elucidating the mechanisms of chemical carcinogenesis .

Food Safety and Toxicology

Given its classification as a food mutagen, 2-Amino-TMQ is used to evaluate the safety of cooked foods. The compound is formed during the cooking of certain meats at high temperatures.

Research Findings

  • Research has shown that the levels of 2-Amino-TMQ can vary significantly depending on cooking methods and temperatures, emphasizing the importance of food preparation practices in reducing exposure to this carcinogen .
  • Studies have also focused on the effectiveness of various cooking techniques in minimizing the formation of this compound .

Pharmacological Applications

While primarily studied for its mutagenic properties, there is growing interest in exploring the therapeutic potential of derivatives of 2-Amino-TMQ.

Potential Therapeutic Uses

  • Some derivatives have shown promise in inhibiting specific cancer cell lines, suggesting that modifications to the 2-Amino-TMQ structure could lead to novel anticancer agents .
  • Research into the pharmacodynamics and pharmacokinetics of these derivatives is ongoing, with preliminary findings indicating potential efficacy against certain tumors .

Radiolabeling and Tracer Studies

The incorporation of radioactive carbon (14C) into the structure allows for tracing studies in biological systems. This application is crucial for understanding metabolic pathways and distribution within organisms.

Applications in Research

  • Tracer studies using 2-Amino-TMQ labeled with 14C have been employed to investigate its absorption and metabolism in animal models, providing insights into its biological activity .
  • Such studies help elucidate how dietary exposure to this compound may influence health outcomes over time.

Data Summary Table

Application AreaKey Findings/Studies
MutagenesisInduces mutations; forms DNA adducts in vivo .
Food SafetyLevels vary with cooking methods; significant implications for food preparation .
PharmacologyPotential anticancer properties; ongoing research into derivatives .
RadiolabelingUseful for tracing metabolic pathways; insights into absorption and metabolism .

Mechanism of Action

The mutagenic and carcinogenic effects of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair processes, leading to mutations and potentially cancer. The compound targets cellular DNA and disrupts normal cellular functions, which can result in cell death or uncontrolled cell proliferation .

Comparison with Similar Compounds

Structural and Functional Differences

The mutagenic potency and metabolic behavior of HCAs are influenced by methyl group positions and aromatic ring substitutions. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Methyl Substitutions Mutagenic Potency (TA98 revertants/μg) Metabolic Activation Occurrence in Cooked Meat
7,8-DiMeIQx (Target) 92180-79-5 C₁₂H₁₃N₅ 227.27 3,7,8 Not explicitly reported Cytochrome P450 Moderate
MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) 77094-11-2 C₁₁H₁₁N₅ 213.27 3,8 145–163 CYP1A2 High
4,8-DiMeIQx (2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline) 95896-78-9 C₁₂H₁₃N₅ 227.27 3,4,8 660 (in vitro) Hepatic microsomes ~20% of total HCA
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) 105650-23-5 C₁₃H₁₂N₄ 224.26 1,6-phenyl 0.7–4.4 CYP1A2 Most abundant
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) 76180-96-6 C₁₁H₉N₃ 175.21 3 433 CYP1A1/1A2 Less common

Key Observations :

Structural Influence on Mutagenicity: The number and position of methyl groups significantly affect mutagenic activity. For instance, 4,8-DiMeIQx exhibits higher mutagenicity (660 revertants/μg) than MeIQx (145–163 revertants/μg) due to additional methyl substitution at position 4 .

Metabolic Pathways: HCAs require metabolic activation via cytochrome P450 enzymes (e.g., CYP1A2) to form DNA-reactive N-hydroxylated metabolites . 7,8-DiMeIQx and 4,8-DiMeIQx share similar activation pathways but may produce distinct DNA adducts. For example, 4,8-DiMeIQx forms N²-(2'-deoxyguanosin-8-yl)-4,8-DiMeIQx adducts in vitro .

Detection and Cross-Reactivity :

  • Antibodies raised against 4,8-DiMeIQx show moderate cross-reactivity with 7,8-DiMeIQx (IC₅₀ = 35.0 μg/L vs. 24.0 μg/L for 4,8-DiMeIQx), indicating structural similarities .
  • HPLC-ESI-MS/MS is the gold standard for detecting HCAs, with 7,8-DiMeIQx identified via specific ion transitions (e.g., m/z 227 → 210) .

Occurrence in Food :

  • PhIP and MeIQx are the most abundant HCAs in cooked meat, while 7,8-DiMeIQx is less prevalent but still significant in certain cooking conditions .

Isotopic Labeling and Research Utility

The 14C labeling in 7,8-DiMeIQx-2-14C enables precise tracking in biodistribution and DNA adduct studies, akin to 14C-labeled IQ and MeIQ . This labeling is critical for elucidating metabolic pathways and carcinogenic mechanisms.

Biological Activity

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is a synthetic heterocyclic compound that belongs to the class of imidazoquinoxalines. This compound has garnered attention due to its potential biological activities, particularly its mutagenic properties and its role in cancer research. This article reviews the biological activity of this compound, focusing on its mutagenicity, carcinogenic potential, and other relevant biological effects based on diverse sources.

  • Chemical Formula : C12H13N5
  • Molecular Weight : 227.2651 g/mol
  • IUPAC Name : 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine
  • CAS Number : 92180-79-5

Mutagenicity and Carcinogenicity

Research has indicated that 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline exhibits mutagenic properties. A study employing the Ames test demonstrated that this compound can induce mutations in bacterial cells, suggesting its potential as a carcinogen when metabolically activated in vivo . The mutagenic activity is attributed to its ability to form DNA adducts upon metabolic activation.

The mutagenic effects of heterocyclic amines like 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline are primarily linked to their interactions with cellular macromolecules. Upon ingestion and subsequent metabolic activation (often involving cytochrome P450 enzymes), these compounds can generate reactive intermediates that bind to DNA and proteins, leading to structural alterations and mutations .

Study on Cooking Methods

A study investigated the levels of heterocyclic amines formed during cooking processes. It was found that cooking methods significantly influence the formation of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline in grilled meats. For instance:

  • Grilling at high temperatures resulted in increased concentrations of this compound.
  • Marinating meats prior to cooking reduced the levels of mutagenic compounds significantly .

Antibacterial Activity

While primarily studied for its mutagenic properties, some research has explored the antibacterial activity of related compounds. Coordination complexes involving derivatives of imidazoquinoxalines have shown varying degrees of effectiveness against gram-positive and gram-negative bacteria. However, specific studies on 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline itself regarding antibacterial activity remain limited .

Data Summary

Study Findings Methodology
Ames TestInduces mutations in bacterial cellsBacterial mutation assay
Cooking StudyIncreased levels when grilled; reduced by marinatingAnalysis of cooked meat samples
Antibacterial ActivityLimited data; some coordination complexes show activityTesting against bacterial strains

Q & A

Basic: What are the primary analytical methods for detecting 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (7,8-DiMeIQx) in cooked meat samples?

Methodological Answer:
Detection typically involves high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). Sample preparation includes solid-phase extraction (SPE) to isolate HCAs from meat matrices. For isotopic studies (e.g., 14C-labeled analogs), accelerator mass spectrometry (AMS) is employed to quantify low-abundance adducts. Validation requires spiking samples with deuterated internal standards (e.g., MeIQx-d3) to correct for matrix effects .

Advanced: How do structural modifications (e.g., methyl group positioning) in 7,8-DiMeIQx influence its mutagenic potency compared to other HCAs like MeIQx or PhIP?

Methodological Answer:
Mutagenicity is assessed via Ames tests using Salmonella typhimurium TA98 strain with metabolic activation (e.g., S9 liver homogenate). Methyl groups at positions 3,7,8 enhance planar conformation, facilitating intercalation into DNA. Comparative studies show 7,8-DiMeIQx exhibits 2–3× higher mutagenic activity than MeIQx due to increased stability of DNA adducts . Structural-activity relationships (SAR) are modeled using DFT calculations to predict electron distribution and adduct formation pathways .

Basic: What in vitro models are suitable for studying the metabolic activation of 7,8-DiMeIQx?

Methodological Answer:
Primary rat or human hepatocytes are preferred for phase I/II metabolism studies. Recombinant cytochrome P450 enzymes (e.g., CYP1A2) are used to identify specific oxidation pathways. For N-hydroxylation assays, incubate 7,8-DiMeIQx with NADPH-regenerating systems and monitor metabolites via LC-MS. Microsomal fractions from Aroclor 1254-induced rats enhance metabolic yield .

Advanced: How can conflicting data on 7,8-DiMeIQx’s DNA adduct formation in vitro vs. in vivo be reconciled?

Methodological Answer:
Discrepancies arise from differences in metabolic competency (e.g., S9 fractions vs. intact cells) and repair mechanisms. In vitro systems may overestimate adduct levels due to absent repair enzymes. To resolve this, use transgenic rodent models (e.g., gpt delta mice) with 32P-postlabeling to quantify adduct persistence. Cross-validate with AMS for trace-level detection in tissues .

Basic: What are the dominant metabolic pathways of 7,8-DiMeIQx in mammalian systems?

Methodological Answer:
Key pathways include:

  • Phase I : CYP1A2-mediated N-oxidation at the exocyclic amine.
  • Phase II : Glucuronidation (UGT1A1/1A9) and sulfation (SULT1A1) of hydroxylated metabolites.
  • Detoxification : Glutathione conjugation via GST-mediated pathways.
    Isolate metabolites using ion-pair chromatography and confirm structures via 1H-NMR and high-resolution MS .

Advanced: What experimental designs minimize confounding factors in epidemiological studies linking 7,8-DiMeIQx intake to colorectal cancer?

Methodological Answer:

  • Use CHARRED databases to estimate dietary HCA exposure via meat doneness questionnaires and cooking method metadata.
  • Control for NAT2 acetylator phenotypes (slow vs. fast) using PCR-RFLP genotyping, as NAT2 modulates HCA detoxification.
  • Adjust for PAH co-exposure (e.g., from charred meat) via multivariate regression. Validate findings with urinary biomarkers (e.g., N2-(2’-deoxyguanosin-8-yl)-7,8-DiMeIQx) .

Basic: How is 7,8-DiMeIQx synthesized for isotopic labeling (e.g., 14C) in tracer studies?

Methodological Answer:
Radiolabeling involves:

Precursor synthesis : React 2-amino-3,7,8-trimethylquinoxaline with 14C-cyanamide under acidic conditions.

Cyclization : Use microwave-assisted heating (150°C, 30 min) to form the imidazo ring.

Purification : Isolate via preparative HPLC with radiometric detection.
Confirm specific activity (e.g., 50 mCi/mmol) using scintillation counting .

Advanced: Why does 7,8-DiMeIQx exhibit tissue-specific carcinogenicity in rodent models?

Methodological Answer:
Tissue specificity is driven by:

  • Metabolic activation : Hepatic CYP1A2 vs. colonic microbiota-mediated activation.
  • DNA repair efficiency : Colonocytes have lower O6-alkylguanine-DNA alkyltransferase (AGT) activity than hepatocytes.
  • Proliferation rates : Rapid turnover in intestinal epithelium increases mutation fixation.
    Compare adduct levels in target vs. non-target tissues using immunohistochemistry with anti-adduct antibodies .

Basic: What are the recommended storage conditions for 7,8-DiMeIQx to ensure stability?

Methodological Answer:
Store lyophilized 7,8-DiMeIQx at –80°C under argon to prevent oxidation. For solutions, use acidic buffers (pH 4–5) with 0.1% ascorbic acid to inhibit free radical degradation. Monitor purity quarterly via LC-UV (λ = 263 nm) .

Advanced: How do inter-laboratory variations in 7,8-DiMeIQx quantification impact meta-analyses of carcinogenicity data?

Methodological Answer:
Standardize protocols using:

  • Reference materials : NIST-certified HCA mixtures.
  • Harmonized extraction : Solid-phase microextraction (SPME) with polar sorbents.
  • Cross-calibration : Participate in proficiency testing (e.g., EQAAS programs).
    Apply random-effects models in meta-analyses to account for between-study heterogeneity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 2
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C

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